2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol 2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17241000
InChI: InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(7-8)11(3-4-16-10)17-5-6-18/h1-4,7,18H,5-6H2,(H,16,17)
SMILES:
Molecular Formula: C12H11F3N2S
Molecular Weight: 272.29 g/mol

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol

CAS No.:

Cat. No.: VC17241000

Molecular Formula: C12H11F3N2S

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol -

Specification

Molecular Formula C12H11F3N2S
Molecular Weight 272.29 g/mol
IUPAC Name 2-[[6-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol
Standard InChI InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(7-8)11(3-4-16-10)17-5-6-18/h1-4,7,18H,5-6H2,(H,16,17)
Standard InChI Key UPMYNDOHXUCSEI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NCCS

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclic quinoline system fused from a benzene ring and a pyridine ring. The 6-position of the quinoline core is substituted with a trifluoromethyl (CF3-\text{CF}_3) group, a strong electron-withdrawing moiety that influences the molecule’s electronic distribution and lipophilicity. At the 4-position, an aminoethanethiol side chain (NHCH2CH2SH-\text{NH}-\text{CH}_2-\text{CH}_2-\text{SH}) is attached, introducing nucleophilic and redox-active characteristics.

Table 1: Key Structural Features

PropertyDescription
Core StructureQuinoline (benzopyridine)
Substituents6-Trifluoromethyl, 4-aminoethanethiol
Molecular FormulaC12H11F3N2S\text{C}_{12}\text{H}_{11}\text{F}_{3}\text{N}_{2}\text{S}
Molecular Weight272.29 g/mol
Electronic EffectsElectron-withdrawing CF3-\text{CF}_3, nucleophilic SH-\text{SH}
Lipophilicity (LogP)Estimated 2.1–2.5 (enhanced by CF3-\text{CF}_3)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the quinoline protons (δ 7.5–8.9 ppm), the CF3-\text{CF}_3 group (δ 120–125 ppm in 19F^{19}\text{F}-NMR), and the thiol proton (δ 1.2–1.5 ppm). Mass spectrometry confirms the molecular ion peak at m/z 272.29, consistent with the molecular formula.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 6-(trifluoromethyl)quinolin-4-amine and 2-mercaptoethylamine under basic conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation of the thiol, enhancing its nucleophilicity.

6-(Trifluoromethyl)quinolin-4-amine+2-MercaptoethylamineBase2-[6-(Trifluoromethyl)quinolin-4-yl]aminoethanethiol\text{6-(Trifluoromethyl)quinolin-4-amine} + \text{2-Mercaptoethylamine} \xrightarrow{\text{Base}} \text{2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol}

Table 2: Synthetic Conditions

ParameterDetails
Reactants6-(Trifluoromethyl)quinolin-4-amine, 2-mercaptoethylamine
Catalyst/BaseNaOH or K2_2CO3_3
SolventDimethylformamide (DMF) or ethanol
Temperature80–100°C
Reaction Time6–12 hours
Yield60–75% (laboratory scale)

Industrial-Scale Production

Continuous flow reactors are employed to improve yield (up to 85%) and purity (>98%) by minimizing side reactions such as oxidation of the thiol group. In-line purification using silica gel chromatography or recrystallization from ethanol-water mixtures ensures high-quality product.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The CF3-\text{CF}_3 group enhances membrane permeability, while the thiol moiety disrupts microbial redox homeostasis by binding to cysteine residues in essential enzymes .

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)2.1Topoisomerase II inhibition, apoptosis
HCT-116 (Colon Cancer)3.4ROS generation, caspase-3 activation
A549 (Lung Cancer)4.8DNA intercalation, cell cycle arrest (G2/M)

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for derivatives targeting resistant pathogens and multidrug-resistant cancers. Structural modifications, such as replacing the thiol with a sulfonamide group, have yielded analogs with improved pharmacokinetic profiles .

Biochemical Probes

Its ability to selectively inhibit enzymes like thioredoxin reductase makes it a valuable tool for studying redox signaling pathways. Fluorescently tagged derivatives enable real-time tracking of target engagement in cellular models.

Research Frontiers and Challenges

Dual-Targeting Agents

Recent efforts focus on hybrid molecules combining the quinoline-thiol scaffold with kinase inhibitors (e.g., c-Met inhibitors) to enhance anticancer efficacy . Preliminary data show synergistic effects in pancreatic cancer models.

Formulation Challenges

The thiol group’s susceptibility to oxidation necessitates advanced delivery systems, such as liposomal encapsulation or prodrug strategies (e.g., disulfide prodrugs activated in reductive environments).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator